molecular formula C11H14N2O2 B1607936 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 844891-14-1

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1607936
M. Wt: 206.24 g/mol
InChI Key: HFLAPJAHKINQHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DHQX-6-carboxylic acid involves several steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Notably, recent work has focused on designing new quinoxaline derivatives as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and hypoglycemic agents .

Scientific Research Applications

Directed Enantioselective Synthesis

The enantioselective synthesis of related compounds demonstrates the utility of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in creating optically active molecules. For instance, the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution illustrates the potential for creating enantiomerically pure compounds, a process critical in the development of pharmaceuticals (Paál et al., 2008).

Synthesis of Benzene Derivatives

Research into synthesizing 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid from precursor compounds highlights the broader synthetic utility of similar chemical structures. These synthesis pathways are crucial for developing new materials and bioactive molecules with potential applications in industry and medicine (Fan et al., 2014).

Development of Chelating Spin-Bearing Ligands

The creation of verdazyl radicals bearing pyridine or pyrimidine substituents showcases the use of similar tetrahydroquinoxaline derivatives in crafting molecules with significant electronic properties. These compounds have potential applications in materials science, especially in the development of organic electronic devices (Barr et al., 1999).

Photochemical Electron-Transfer Reactions

Investigations into the photochemical reactions of diarylethylenes, similar in structure to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, reveal the potential of these compounds in studying electron transfer processes. Such research has implications for understanding fundamental chemical reactions and developing photoresponsive materials (Mattes & Farid, 1986).

Redox-Annulations in Cyclic Amines

The redox-annulation reactions involving cyclic amines and α,β-unsaturated carbonyl compounds illustrate the chemical versatility of tetrahydroquinoxaline derivatives. These reactions are pivotal for constructing complex, ring-fused molecules with potential pharmaceutical applications (Kang et al., 2015).

properties

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-12-5-6-13(2)10-7-8(11(14)15)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLAPJAHKINQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383789
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

CAS RN

844891-14-1
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 2
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 3
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 4
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 5
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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